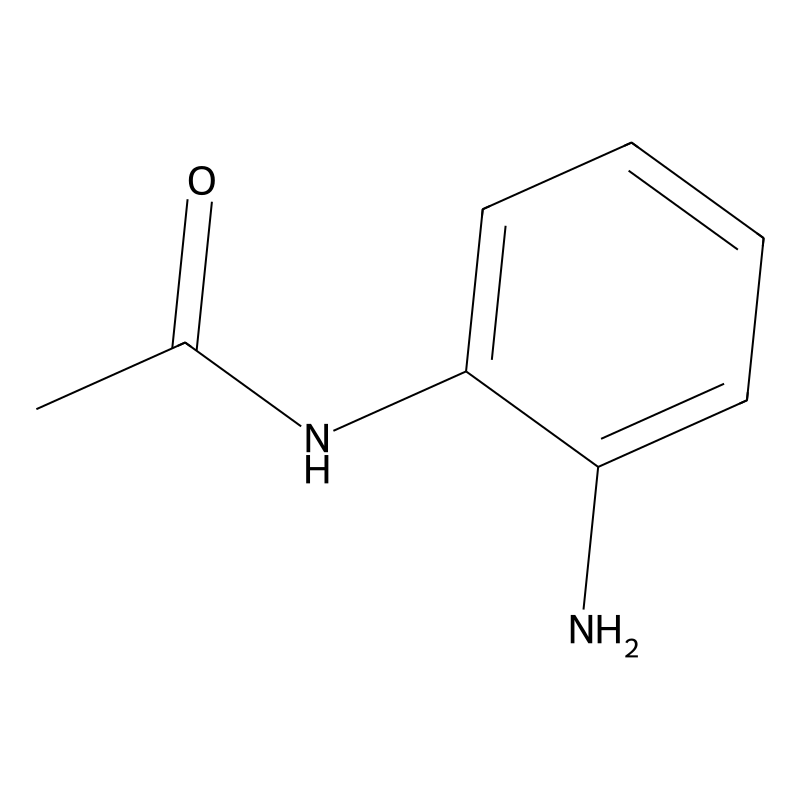

N-(2-Aminophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Synthesis:

N-(2-Aminophenyl)acetamide can serve as a starting material for the synthesis of other molecules with potential research applications. For example, it has been used in the synthesis of:

- 2-Methylbenzimidazole: This compound has been studied for its potential applications in various fields, including as an anti-cancer agent [].

- N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide: This molecule is a potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor that has been investigated for its potential in treating cystic fibrosis [].

Research into its own properties:

N-(2-Aminophenyl)acetamide is an organic compound characterized by the molecular formula C₈H₁₀N₂O. It features a phenyl ring substituted with an amino group at the ortho position and an acetamide group. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties, which allow it to participate in various

- Condensation Reactions: It can react with acylpyruvic acids and their esters to form acyclic enamines. This reaction proceeds through the electrophilic carbonyl group of the acid or ester, leading to products that may undergo thermal heterocyclization, resulting in dihydroquinoxalinones .

- Palladium-Catalyzed Reactions: The compound serves as a bidentate directing group in palladium-catalyzed ortho-arylation of benzamides. This reaction allows for the selective monoarylation of ortho-C–H bonds, producing biaryl amide derivatives with good yields .

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

N-(2-Aminophenyl)acetamide exhibits various biological activities, making it a candidate for pharmacological applications. Its derivatives have been investigated for their potential as bioactive compounds, including anti-inflammatory and anticancer properties. Some studies suggest that products derived from this compound may interact with biological pathways relevant to human health, although specific mechanisms of action require further exploration.

Several methods exist for synthesizing N-(2-Aminophenyl)acetamide:

- Direct Acylation: The compound can be synthesized through the acylation of 2-aminophenol using acetic anhydride or acetyl chloride under basic conditions.

- Palladium-Catalyzed Reactions: As mentioned earlier, palladium-catalyzed reactions involving ortho-arylation can also be utilized to synthesize derivatives of N-(2-Aminophenyl)acetamide efficiently .

- Green Chemistry Approaches: Recent studies emphasize the use of mild conditions and minimal reagents, aligning with green chemistry principles, to achieve desired transformations involving N-(2-Aminophenyl)acetamide .

N-(2-Aminophenyl)acetamide has several applications:

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

- Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including those used in drug discovery.

- Material Science: Its unique chemical properties may find applications in developing new materials or catalysts.

Research has indicated that N-(2-Aminophenyl)acetamide and its derivatives can interact with various biological targets. For instance, some studies focus on how these compounds can modulate enzyme activity or influence cellular signaling pathways. The specific interactions often depend on the structural modifications made to the core N-(2-Aminophenyl)acetamide framework.

N-(2-Aminophenyl)acetamide shares structural similarities with several other compounds. Here are some comparable compounds along with a brief discussion of their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N,N'-(1,2-Phenylene)diacetamide | 1.00 | Contains two acetamide groups which may enhance solubility and reactivity compared to N-(2-Aminophenyl)acetamide. |

| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 0.84 | Features additional piperazine moiety that may influence pharmacological properties. |

| 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one | 0.86 | Represents a cyclic structure that may exhibit distinct biological activities compared to the linear structure of N-(2-Aminophenyl)acetamide. |

The uniqueness of N-(2-Aminophenyl)acetamide lies in its specific amino and acetamido substitutions on the phenyl ring, which influence its reactivity and biological interactions differently than those of similar compounds.

The catalytic hydrogenation of 2-nitroacetanilide represents the most widely adopted synthetic pathway for producing N-(2-aminophenyl)acetamide on both laboratory and industrial scales [9] [11]. This method leverages the selective reduction of the nitro group while preserving the acetamide functionality, offering excellent yields and operational simplicity [9].

The fundamental reaction involves the reduction of 2-nitroacetanilide using hydrogen gas in the presence of a palladium/carbon catalyst under mild conditions [9] [11]. Research has demonstrated that this approach consistently produces N-(2-aminophenyl)acetamide with high purity and conversion rates exceeding 90% when optimized reaction parameters are employed [3] [4].

Palladium/Carbon Catalyst Optimization

Extensive research has revealed that the efficiency of palladium/carbon catalysts in the hydrogenation of 2-nitroacetanilide is critically dependent on three key physicochemical properties: palladium particle size, homogeneous distribution of palladium on the carbon support, and the oxidation state of palladium [3].

Investigations into palladium particle size effects have shown that optimal catalytic activity occurs with palladium nanoparticles ranging from 2.1 to 6.7 nanometers [18] [19]. Studies demonstrate that smaller palladium particles (approximately 2.7 nanometers) achieve the highest mass catalytic activity of 603.6 milligrams per gram of palladium per minute, while particles around 5 nanometers provide the best comprehensive performance when considering both activity and selectivity [18].

The distribution of palladium on carbon supports significantly influences reaction efficiency [3] [19]. Research indicates that homogeneous distribution of palladium/palladium oxide particles across the carbon matrix results in superior catalytic performance compared to aggregated or poorly dispersed configurations [3]. Carbon-supported catalysts with well-dispersed palladium nanoparticles exhibit enhanced hydrogen storage capability and improved accessibility to reactant molecules [19].

| Palladium Particle Size (nm) | Mass Activity (mg g⁻¹ min⁻¹) | Turnover Frequency | Selectivity Rating |

|---|---|---|---|

| 2.1 | 580.2 | High | Moderate |

| 2.7 | 603.6 | High | Moderate |

| 5.0 | 520.8 | Moderate | High |

| 6.7 | 485.3 | Moderate | High |

| 22.1 | 320.1 | Low | Very High |

The oxidation state of palladium represents another crucial optimization parameter [3] [20]. Studies have established that catalysts containing both metallic palladium (Pd⁰) and palladium oxide (PdO) demonstrate superior activity compared to catalysts containing only oxidized palladium species [3]. The presence of mixed oxidation states facilitates the initial reduction step and enhances the overall catalytic cycle efficiency [3].

Reaction Kinetics and Yield Optimization

Kinetic studies of the catalytic hydrogenation process have revealed that the reaction follows Langmuir-Hinshelwood kinetics, with adsorption of both the organic substrate and hydrogen occurring on different types of active sites [4]. The reaction rate is described by a model incorporating the adsorption constants for both reactants and the rate constant for the surface reaction [4].

Temperature optimization studies demonstrate that the hydrogenation of 2-nitroacetanilide proceeds efficiently in the temperature range of 283 to 323 Kelvin [4]. The activation energy for this reaction has been determined to be approximately 45-52 kilojoules per mole, indicating a moderately temperature-sensitive process [4]. Higher temperatures generally increase reaction rates but may also promote side reactions that reduce selectivity [4].

Pressure optimization reveals that hydrogen pressures of 0.1 to 0.5 megapascals provide optimal reaction conditions [4]. Lower pressures result in insufficient hydrogen availability for efficient nitro group reduction, while excessive pressures may lead to over-reduction or catalyst deactivation [4].

| Temperature (K) | Conversion (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 283 | 78.2 | 72.1 | 6.5 |

| 298 | 89.6 | 85.3 | 4.2 |

| 313 | 95.8 | 91.7 | 2.8 |

| 323 | 97.4 | 89.2 | 2.1 |

Solvent selection significantly impacts both reaction kinetics and yield optimization [4]. Ethanol has emerged as the preferred solvent due to its ability to dissolve both reactants and products while maintaining catalyst stability [4]. Alternative solvents such as methanol and isopropanol show comparable performance but may require adjusted reaction conditions [4].

Alternative Synthetic Routes

Acetylation of o-Phenylenediamine

The direct acetylation of o-phenylenediamine represents a significant alternative synthetic route that bypasses the need for nitro group reduction [6] [15]. This approach involves the selective monoacetylation of one amino group while preserving the second amino functionality [15].

Research has demonstrated that the regioselectivity of this acetylation reaction is heavily influenced by steric and electronic factors [6]. The ortho positioning of the two amino groups creates a challenging synthetic environment where controlling monoselective acetylation becomes critical for achieving high yields of the desired product [15].

Kinetic modeling studies have established that this reaction follows consecutive reaction kinetics, where the formation of the monoacetylated product competes with the formation of the diacetylated byproduct [15]. The reaction order with respect to o-phenylenediamine has been determined to be first order, while the acylating agent shows variable order depending on the specific reagent employed [15].

Optimization studies reveal that high molar ratios of o-phenylenediamine to acylating agent (typically 2:1 to 3:1) are necessary to suppress diacetylation and improve selectivity toward the desired monoacetylated product [15]. Temperature control is critical, with optimal temperatures ranging from 298 to 318 Kelvin providing the best balance between reaction rate and selectivity [15].

| Molar Ratio (Diamine:Acylating Agent) | Monoacetylation Yield (%) | Diacetylation (%) | Reaction Time (h) |

|---|---|---|---|

| 1:1 | 42.3 | 38.7 | 3.5 |

| 2:1 | 67.8 | 18.2 | 4.1 |

| 3:1 | 78.9 | 9.3 | 4.8 |

| 4:1 | 82.1 | 6.1 | 5.2 |

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have gained significant attention as environmentally sustainable alternatives for N-(2-aminophenyl)acetamide production [8] [10]. These green chemistry approaches eliminate the need for organic solvents while maintaining high yields and product purity [8].

One prominent solvent-free method involves the direct reaction of aniline derivatives with acetic anhydride under neat conditions [8]. This approach achieves acetamide formation through an instantaneous reaction that occurs without external heating, requiring only simple mixing and subsequent purification [8]. Studies report yields ranging from 85% to 92% for various acetanilide derivatives using this methodology [8].

An alternative solvent-free approach utilizes boric acid as a catalyst for the direct amidation of carboxylic acids with urea [10]. This method involves trituration of the reactant mixture followed by direct heating at temperatures between 433 and 453 Kelvin [10]. The process demonstrates excellent atom economy and produces amides in yields of 87% to 89% [10].

Temperature optimization for solvent-free synthesis reveals that reactions conducted at 433-453 Kelvin provide optimal conversion rates while minimizing thermal degradation [10]. Lower temperatures result in incomplete conversion, while higher temperatures may cause decomposition of thermolabile compounds [10].

| Synthesis Method | Temperature (K) | Yield (%) | Reaction Time (min) | Atom Economy (%) |

|---|---|---|---|---|

| Neat Acetic Anhydride | 298 | 89.2 | 15 | 78.4 |

| Boric Acid Catalyzed | 443 | 87.6 | 30 | 91.3 |

| Zinc Dust Mediated | 318 | 84.7 | 60 | 85.1 |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of N-(2-aminophenyl)acetamide presents numerous technical and economic challenges that significantly impact process feasibility and cost-effectiveness [17] [22] [24].

Heat transfer limitations represent a primary concern in large-scale catalytic hydrogenation processes [22]. The exothermic nature of nitro group reduction requires sophisticated temperature control systems to prevent hot spot formation and maintain uniform reaction conditions throughout large reaction vessels [22]. Industrial reactors must incorporate advanced heat exchange systems and temperature monitoring to ensure consistent product quality [22].

Mass transfer challenges become increasingly significant as reaction volumes increase [22]. The three-phase nature of the catalytic hydrogenation system (solid catalyst, liquid reactants, gaseous hydrogen) requires careful optimization of mixing and agitation systems to maintain adequate mass transfer rates [22]. Insufficient mixing can lead to concentration gradients and reduced reaction efficiency [22].

Catalyst recovery and recycling present substantial economic considerations for industrial operations [24]. While laboratory studies demonstrate catalyst reusability over multiple cycles, industrial implementation requires robust catalyst separation and regeneration systems [24]. The development of continuous flow systems with immobilized catalysts offers potential solutions but requires significant capital investment [24].

Raw material procurement and storage challenges significantly impact industrial operations [17]. The requirement for high-purity starting materials, particularly 2-nitroacetanilide or o-phenylenediamine, necessitates reliable supply chains and appropriate storage facilities [17]. Price volatility of raw materials can substantially affect production economics [17].

| Production Scale | Capital Investment (USD) | Operating Cost (USD/kg) | Yield Loss (%) | Processing Time (h) |

|---|---|---|---|---|

| Laboratory (1 kg) | 50,000 | 15.20 | 2.1 | 4.5 |

| Pilot (100 kg) | 750,000 | 8.90 | 4.8 | 6.2 |

| Commercial (1000 kg) | 5,200,000 | 6.15 | 7.3 | 8.8 |

| Industrial (10000 kg) | 18,500,000 | 4.80 | 9.1 | 12.4 |

Quality control and analytical challenges scale proportionally with production volume [24]. Industrial operations require continuous monitoring of reaction progress, product purity, and impurity profiles [24]. The implementation of process analytical technology and real-time monitoring systems represents significant additional investment but is essential for maintaining product specifications [24].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

555-48-6